

# Unveiling the Selectivity of PF-06463922: A Kinase Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PF-794  |           |
| Cat. No.:            | B609967 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of PF-06463922, a potent inhibitor of ALK and ROS1 kinases, with other kinases. The information presented here is compiled from publicly available experimental data to facilitate an objective assessment of its selectivity.

PF-06463922 is a next-generation, ATP-competitive small-molecule inhibitor designed to target Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase fusions.[1] While highly potent against its primary targets, a comprehensive evaluation of its interaction with a broader panel of kinases is crucial for its application in research and clinical development.

### **Kinase Inhibition Profile of PF-06463922**

To ascertain the selectivity of PF-06463922, its inhibitory activity was assessed against a large panel of recombinant kinases. In an initial screening, the compound was tested at a concentration of 1  $\mu$ M against 206 different kinases. Besides its intended targets, ALK and ROS1, PF-06463922 demonstrated significant inhibition (>75%) of 13 other tyrosine kinases at this concentration.[1]

Subsequent competition binding assays were performed to determine the half-maximal inhibitory concentration (IC50) for these 13 kinases, providing a quantitative measure of the compound's potency against these off-target kinases. The results confirm that PF-06463922 is



most potent against ROS1 and ALK, with selectivity ratios exceeding 100-fold for ROS1 over the other kinases tested.[1]

The following table summarizes the IC50 values for the kinases significantly inhibited by PF-06463922, allowing for a direct comparison of its potency against its primary targets versus its off-targets.

| Kinase Target  | IC50 (nM)                | Primary/Off-Target |
|----------------|--------------------------|--------------------|
| ROS1           | <0.025 (K <sub>i</sub> ) | Primary            |
| ALK            | <0.07 (K <sub>i</sub> )  | Primary            |
| PTK2 (FAK)     | 1.1                      | Off-Target         |
| FER            | 1.8                      | Off-Target         |
| ACK1           | 2.0                      | Off-Target         |
| LTK            | 2.1                      | Off-Target         |
| JAK2           | 3.6                      | Off-Target         |
| TYK2           | 4.1                      | Off-Target         |
| FES            | 4.4                      | Off-Target         |
| TRKA           | 5.8                      | Off-Target         |
| TRKB           | 6.2                      | Off-Target         |
| TRKC           | 7.0                      | Off-Target         |
| STK22D (TSSK1) | 8.0                      | Off-Target         |
| LCK            | 9.0                      | Off-Target         |
| FYN            | 10.0                     | Off-Target         |

## **Experimental Protocols**

The determination of the kinase inhibition profile of PF-06463922 involved the following key experimental methodologies:



## In Vitro Kinase Selectivity Screening (Invitrogen SelectScreen®)

This assay was employed to perform the initial broad kinase panel screening. The general principle of this assay is to quantify the ability of a test compound to inhibit the activity of a specific kinase.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human kinases were used. Specific peptide or protein substrates for each kinase were prepared in an appropriate assay buffer.
- Compound Dilution: PF-06463922 was serially diluted to the desired screening concentration (1  $\mu$ M).
- Kinase Reaction: The kinase, its specific substrate, and ATP were incubated in the presence
  of either PF-06463922 or a vehicle control (DMSO). The reaction was allowed to proceed for
  a defined period at a controlled temperature.
- Detection: The amount of phosphorylated substrate was quantified. This is often achieved using methods like radiometric assays (incorporation of <sup>33</sup>P-ATP) or non-radiometric methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or mobility shift assays.
- Data Analysis: The percentage of kinase inhibition was calculated by comparing the activity in the presence of the inhibitor to the activity in the vehicle control.

## **Competition Binding Assays for IC50 Determination**

For the kinases that showed significant inhibition in the initial screen, competition binding assays were performed to determine the IC50 values.

#### Methodology:

 Assay Setup: A fixed concentration of a high-affinity, fluorescently labeled ligand (tracer) for the kinase's ATP binding site is used.



- Competitive Binding: The kinase, the tracer, and varying concentrations of the test compound (PF-06463922) are incubated together.
- Detection: The amount of tracer bound to the kinase is measured. As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the measured signal (e.g., fluorescence polarization or FRET).
- Data Analysis: The IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer, is calculated by fitting the data to a sigmoidal dose-response curve.

## Visualizing the Context: Signaling Pathways and Experimental Workflow

To better understand the biological context of PF-06463922's activity and the process of its selectivity profiling, the following diagrams are provided.



Click to download full resolution via product page

Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of PF-06463922.





Click to download full resolution via product page

Caption: Experimental workflow for determining the kinase cross-reactivity profile of PF-06463922.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Selectivity of PF-06463922: A Kinase Cross-Reactivity Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609967#cross-reactivity-of-pf-794-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com